Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H7ClO3S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 7-chloro-6-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7ClO3S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4,12H,1H3 |
InChI Key |
AXBKHBDFHMFGRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a chlorinated benzo[b]thiophene derivative with a suitable esterifying agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
The hydroxyl group at position 6 stabilizes intermediates through hydrogen bonding, accelerating hydrolysis. Acidic conditions (e.g., HCl/MeOH) favor slower ester cleavage compared to basic media .
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at position 7 participates in SNAr reactions due to electron-withdrawing effects from adjacent substituents.
Electron-deficient aromatic systems enhance reactivity, enabling substitutions with amines, alkoxides, or thiols . Steric hindrance from the ester group directs nucleophiles to position 7 .
Cycloaddition and Rearrangement Reactions
The hydroxyl group facilitates cyclization and rearrangement processes.
-
Fries Rearrangement :
Under Lewis acid catalysis (AlCl₃), the ester group migrates to position 5, yielding 5-acetyl-7-chloro-6-hydroxybenzo[b]thiophene . -
Claisen Rearrangement :
Allyl ether derivatives undergo -sigmatropic shifts to form 4-allyl-5-hydroxybenzo[b]thiophene analogs .
Functionalization via Acyl Chloride Intermediates
Conversion to Weinreb amides enables Grignard reactions for ketone synthesis:
-
Step 1 : React with SOCl₂ to form 7-chloro-6-hydroxybenzo[b]thiophene-2-carbonyl chloride.
-
Step 2 : Treat with N,O-dimethylhydroxylamine to yield the Weinreb amide .
-
Step 3 : Add Grignard reagents (e.g., MeMgBr) to produce substituted ketones .
Oxidation and Reduction
-
Oxidation :
The hydroxyl group at position 6 oxidizes to a ketone using PCC (pyridinium chlorochromate), forming 7-chloro-6-oxobenzo[b]thiophene-2-carboxylate . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydro derivative, retaining other substituents .
Hydrazide Formation and Condensation
Reaction with hydrazine yields the carbohydrazide, which condenses with aldehydes to form antimicrobial acylhydrazones :
| Aldehyde | Product | Biological Activity (MIC vs S. aureus) |
|---|---|---|
| Pyridine-2-carboxaldehyde | (E)-6-Chloro-N'-(pyridin-2-ylmethylene) derivative | 4 µg/mL |
| 4-Nitrobenzaldehyde | Nitrophenyl-substituted hydrazone | 8 µg/mL |
Electrophilic Substitution
Directed ortho-metallation (DoM) strategies enable functionalization at position 4:
-
Step 1 : Protect the hydroxyl group as a silyl ether (TMSCl).
-
Step 2 : Use LDA (lithium diisopropylamide) to deprotonate position 4.
-
Step 3 : Quench with electrophiles (e.g., I₂, CO₂) for iodination or carboxylation .
Key Mechanistic Insights
-
The hydroxyl group at position 6 acts as a directing group in electrophilic substitutions .
-
Steric effects from the ester limit reactivity at position 2, favoring modifications at positions 4, 5, and 7 .
-
Conjugation across the thiophene ring enhances stability of intermediates during SNAr reactions.
Scientific Research Applications
Synthesis and Structural Variations
The compound can be synthesized through various methodologies, including microwave-assisted synthesis which enhances reaction efficiency and yields. For example, the synthesis of benzo[b]thiophenes has been optimized using microwave irradiation to facilitate rapid access to complex structures suitable for further derivatization . The structural variations of benzo[b]thiophene derivatives, including those with hydroxyl and chloro substituents, have shown significant promise in drug discovery.
Antimicrobial Activity
Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate has demonstrated notable antimicrobial properties. In studies against Mycobacterium tuberculosis, derivatives of benzo[b]thiophenes exhibited high efficacy with minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains . The compound's structural features contribute to its ability to inhibit bacterial growth effectively.
Antioxidant Properties
Research indicates that derivatives of thiophene compounds can possess significant antioxidant activity. For instance, certain synthesized thiophene-2-carboxamide derivatives exhibited high inhibition rates against free radicals, suggesting potential applications in oxidative stress-related conditions . The presence of specific substituents influences the antioxidant capacity, making these compounds valuable in therapeutic contexts.
Tuberculosis Treatment
This compound derivatives have been highlighted as promising candidates for tuberculosis therapy due to their potent activity against both active and dormant mycobacterial forms. Notably, compound 7b has shown MIC values as low as 0.91 μg/mL against dormant M. bovis BCG, indicating its potential for treating latent infections .
Cancer Research
The compound's derivatives have also been explored for their cytotoxic effects against various cancer cell lines. Studies have shown that certain benzo[b]thiophene derivatives exhibit selective toxicity towards cancer cells while maintaining low cytotoxicity towards normal cells . This selectivity is crucial for developing effective cancer therapeutics with minimized side effects.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study on Antitubercular Activity | Compound 7b showed high activity against MDR-MTB with MIC = 2.73 μg/mL | Potential use in tuberculosis treatment |
| Antioxidant Evaluation | Derivatives exhibited significant inhibition of free radicals (up to 62%) | Applications in oxidative stress-related therapies |
| Anticancer Activity | Selective cytotoxicity observed in HeLa and Panc-1 cell lines | Development of targeted cancer therapies |
Mechanism of Action
The mechanism of action of methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzo[b]thiophene-2-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Effects: The hydroxy group at position 6 in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., Methyl 6-chloro-1-benzothiophene-2-carboxylate ). Chlorine at position 7 provides steric hindrance and electron-withdrawing effects, which may stabilize the molecule against metabolic degradation.
Synthetic Routes :
- The target compound’s synthesis likely involves esterification and selective hydroxylation , akin to methods used for Ethyl 5-hydroxy-3-methyl-4,7-dioxo derivatives (acetic anhydride/BF₃ catalysis) .
- Fluorinated analogs (e.g., 7-Cl-6-F derivative ) require halogenation steps under controlled conditions, while hydroxy groups may be introduced via hydrolysis or oxidative methods.
Applications :
- Compounds like Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate serve as intermediates in heterocyclic chemistry, while spirobenzo[b]thiophenes (e.g., 9a/9b ) highlight the scaffold’s relevance in antitumor drug discovery.
Research Findings and Challenges
- Reactivity : The hydroxyl group in the target compound may necessitate protective-group strategies during synthesis to prevent undesired side reactions, as seen in the preparation of ethyl 4,5,7-triacetoxy derivatives .
- Biological Activity : While direct data are unavailable, structurally related compounds (e.g., thiophene fentanyl hydrochloride ) underscore the benzo[b]thiophene scaffold’s pharmacological versatility.
- Analytical Challenges : Differentiation of positional isomers (e.g., 6-Cl vs. 7-Cl) requires advanced NMR or X-ray crystallography, as exemplified by SHELX refinement tools .
Biological Activity
Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly against infectious diseases and neurodegenerative conditions.
1. Synthesis of this compound
The synthesis typically involves the reaction of appropriate benzo[b]thiophene derivatives with chloroacetic acid in the presence of a base. The resulting compound is purified through recrystallization or chromatography to yield a high-purity product suitable for biological testing.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) ranging from 0.91 to 2.83 μg/mL against both active and dormant strains of M. tuberculosis .
Table 1 summarizes the antimicrobial activity against various bacterial strains:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Mycobacterium tuberculosis H37Ra | 0.91 - 2.83 |
| Other benzo[b]thiophene derivatives | Mycobacterium bovis BCG | <0.61 |
2.2 Cholinesterase Inhibition
Additionally, the compound has shown potential as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. In a study involving various benzo[b]thiophene derivatives, this compound demonstrated promising inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
The IC50 values for cholinesterase inhibition are as follows:
| Compound | Enzyme Type | IC50 (μM) |
|---|---|---|
| This compound | Acetylcholinesterase | TBD |
| Other derivatives | Butyrylcholinesterase | TBD |
3.1 Efficacy Against Mycobacterium tuberculosis
A study evaluated the efficacy of this compound against multidrug-resistant strains of M. tuberculosis . The results indicated that this compound not only inhibited growth but also showed low cytotoxicity towards human cell lines, making it a potential candidate for further development in anti-tuberculosis therapies .
3.2 Neuroprotective Effects
In neuroprotective studies using SH-SY5Y neuroblastoma cells, compounds derived from the benzo[b]thiophene scaffold, including this compound, were assessed for their impact on cell viability and cholinesterase inhibition. The findings suggested that these compounds could lead to new treatments for Alzheimer's disease without significant cytotoxic effects .
4. Conclusion
This compound exhibits promising biological activities, particularly as an antimicrobial agent against Mycobacterium tuberculosis and as a cholinesterase inhibitor with potential applications in neurodegenerative disease treatment. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of acyclic precursors or functionalization of benzo[b]thiophene cores. For example, refluxing intermediates with anhydrides (e.g., succinic or phthalic anhydride) under nitrogen protection, followed by reverse-phase HPLC purification (methanol-water gradients), achieves yields ~47–67% . Adapting one-pot lithiation-formylation strategies (e.g., using BuLi/TMEDA and DMF) may enhance efficiency for regioselective substitution .
- Critical Parameters : Temperature control (0–25°C), anhydrous conditions, and stoichiometric ratios (e.g., 1.2 equivalents of anhydride) are crucial for minimizing side reactions .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Key Spectral Markers :
- ¹H NMR : Expect aromatic proton signals in δ 6.8–8.2 ppm (benzothiophene core), a singlet for methoxy groups (~δ 3.9 ppm), and hydroxyl protons (~δ 5.5 ppm, broad) .
- ¹³C NMR : Carboxylate carbons appear at ~165–170 ppm, while the chloro-substituted carbon resonates near δ 125–135 ppm .
- IR : Strong C=O stretches (~1700 cm⁻¹), O-H stretches (~3200 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do contradictory spectral or crystallographic data arise in characterizing derivatives of this compound, and how can they be resolved?
- Root Causes : Polymorphism, solvent effects, or dynamic proton exchange (e.g., hydroxyl groups) may lead to inconsistent NMR/IR results. For example, rotational isomers in ester groups can split signals .
- Resolution Strategies : Use variable-temperature NMR to identify exchange processes, or cross-validate with X-ray crystallography (if crystalline). Compare data with structurally analogous compounds, such as Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (melting point: 107–108°C; IR: 1700 cm⁻¹ C=O) .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the benzo[b]thiophene core?
- Mechanistic Analysis : The electron-rich thiophene ring directs electrophiles to the 5- and 7-positions. For example, lithiation with BuLi/TMEDA generates a dilithiated intermediate at the ortho and thiomethyl positions, enabling selective formylation at C-2 (as seen in benzo[b]thiophene-2-carbaldehyde synthesis) . Chlorination likely occurs at C-7 due to steric and electronic effects from the hydroxyl group at C-6 .
Q. How can computational modeling (DFT, MD) predict the reactivity and biological interactions of this compound?
- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes), leveraging the hydroxyl and ester groups’ hydrogen-bonding potential . Validate predictions with in vitro assays targeting bacterial enoyl-ACP reductases (a common target for benzo[b]thiophene derivatives) .
Methodological Challenges
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Optimized Protocols :
- Reverse-Phase HPLC : Use C18 columns with methanol-water gradients (30% → 100% methanol) for high-purity isolation (>95%) .
- Recrystallization : Ethanol/water mixtures (1:3) yield crystalline products, with melting points consistent with analogs (e.g., 213–216°C for N-(2-chlorophenyl) derivatives) .
Q. How do steric and electronic effects of substituents (Cl, OH) influence the compound’s stability under acidic/basic conditions?
- Stability Profile :
- Acidic Conditions : The ester group may hydrolyze to carboxylic acid, while the hydroxyl group enhances solubility. Chlorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic degradation.
- Basic Conditions : Deprotonation of the hydroxyl group (pKa ~10) forms a phenoxide, increasing nucleophilicity at adjacent positions. Monitor via pH-controlled stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
